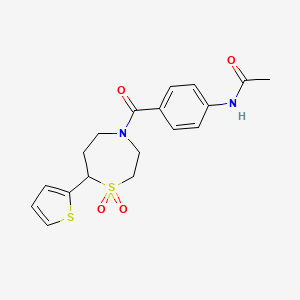

N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

Description

N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a heterocyclic compound featuring a 1,4-thiazepane ring system with a sulfone (1,1-dioxido) group, a thiophen-2-yl substituent, and an acetamide moiety. The thiazepane core provides conformational flexibility, while the sulfone group enhances polarity and metabolic stability.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-13(21)19-15-6-4-14(5-7-15)18(22)20-9-8-17(16-3-2-11-25-16)26(23,24)12-10-20/h2-7,11,17H,8-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSGLBLBGUSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide typically involves the reaction of thiophene-2-carboxylic acid with 1,2-diaminobutane and 2-cyanoacetamide in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product with a purity of up to 90%.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of phenylacetamides, including N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide, have been synthesized and evaluated for anticonvulsant properties. In particular, studies have shown that modifications in the structure can enhance the efficacy against seizures. For instance, compounds with similar thiazepane structures demonstrated significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test .

Antimicrobial Properties

The thiazepane derivative has also been investigated for its antimicrobial properties. Compounds with thiophene and thiazepane moieties have shown promising results against various bacterial strains. The presence of the dioxido group enhances the interaction with microbial targets, potentially increasing the compound's effectiveness as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide. Research has indicated that the incorporation of specific functional groups can significantly affect the biological activity of these compounds. For example, modifications to the thiophene ring or variations in the carbonyl group can lead to enhanced anticonvulsant or antimicrobial activities .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazepane ring and thiophene substituent allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Research Implications and Gaps

Comparative studies with cyclopenta-thiophene and thiazole derivatives (e.g., enzymatic assays, crystallography) are needed to validate hypothesized mechanisms. Additionally, the sulfone’s role in modulating solubility versus activity warrants further exploration.

Biological Activity

N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 421.6 g/mol. The structure features a thiazepane ring, which is significant for its biological interactions.

Biological Activity Overview

Research has indicated that N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide exhibits various biological activities:

Antimicrobial Activity

A study assessing the antimicrobial properties of similar compounds showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazepane derivatives were noted, suggesting potential efficacy in treating infections caused by Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Compound A | 15 | 30 |

| Compound B | 10 | 25 |

| N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide | TBD | TBD |

Neuroprotective Activity

In a series of experiments focused on neuroprotection, derivatives of thiazepane were tested for their ability to modulate intracellular calcium levels. The results indicated that these compounds could potentially protect neuronal cells from degeneration by regulating calcium homeostasis .

Anticonvulsant Activity

The anticonvulsant potential of related compounds was evaluated in animal models. For example, N-phenyl derivatives demonstrated significant activity in reducing seizure incidents in models of epilepsy. This suggests that N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide may exhibit similar properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on a series of thiazepane derivatives revealed that certain modifications enhanced their antimicrobial efficacy. The presence of the thiophene moiety was particularly noted to increase activity against resistant strains of bacteria.

Case Study 2: Neuroprotective Mechanism

A detailed investigation into the neuroprotective mechanisms showed that the compound could inhibit calcium influx through voltage-gated calcium channels (VGCCs). This action was confirmed through patch-clamp techniques in neuronal cell cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.